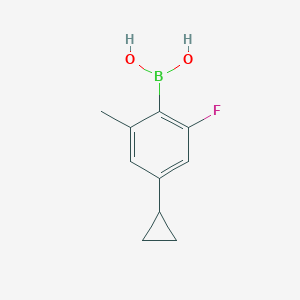

4-Cyclopropyl-2-fluoro-6-methylphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Cyclopropyl-2-fluoro-6-methylphenylboronic acid” is a boronic acid compound . Boronic acids are known to be useful in organic synthesis . They are often used as reactants for Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

The synthesis of boronic acids often involves the use of organometallic compounds. For example, one common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . The Suzuki-Miyaura coupling is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .Molecular Structure Analysis

The molecular formula of “this compound” is C10H12BFO2 . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used in Suzuki-Miyaura cross-coupling reactions . They can also undergo protodeboronation, a process that is not well developed for alkyl boronic esters .科学的研究の応用

Sugar Recognition Sensors

A novel boronic acid fluorophore complex sensor has been developed for sugar recognition in water. This sensor, utilizing phenylboronic acid, demonstrates efficient fluorescence emission response upon sugar binding, especially for D-fructose. It operates effectively at pH 7.5 and is based on a mechanism involving photoinduced electron transfer (PET) from a pyrene donor to the acid form of phenylboronic acid acceptor. This research highlights the potential of boronic acid derivatives, including compounds like 4-cyclopropyl-2-fluoro-6-methylphenylboronic acid, for creating selective and sensitive sugar recognition systems in aqueous environments (Tong et al., 2001).

Synthesis of Cyclopropylboronic Acid Esters

Cyclopropylboronic acid esters have been synthesized with high stereoselectivity through cycloaddition of carbenes to 1-alkenylboronic acid esters. These compounds, including derivatives of cyclopropylboronic acids, are valuable in various chemical syntheses. This methodology offers a convenient and stereoselective approach for creating cyclopropylboronic acid esters, potentially including those related to this compound (Fontani et al., 1991).

Chiral Auxiliary and Protecting Group

(2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol has been used as an efficient chiral auxiliary in the cyclopropanation of alkenylboronic esters, including cyclopropylboronic esters. This research demonstrates the potential of such compounds in producing boron-containing functionalized bicyclopropanes, which could be relevant to derivatives of this compound (Luithle & Pietruszka, 2000).

Glucose Sensing Applications

The application of amphiphilic monoboronic acid in glucose sensing has been explored. These acids, including phenylboronic acid derivatives, can be used for highly sensitive and selective ratiometric fluorescent sensing of glucose in aqueous solution. This research demonstrates the potential application of compounds like this compound in developing advanced glucose sensors (Huang et al., 2013).

Safety and Hazards

While specific safety data for “4-Cyclopropyl-2-fluoro-6-methylphenylboronic acid” is not available, boronic acids can cause skin and eye irritation and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

作用機序

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, a fundamental process in organic synthesis .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, donating an organic group to a metal catalyst (usually palladium), a process known as transmetalation . This reaction is exceptionally mild and functional group tolerant, making it widely applicable in various synthetic procedures .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could influence pathways involving carbon-carbon bond formation .

Result of Action

As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Cyclopropyl-2-fluoro-6-methylphenylboronic acid. For instance, Suzuki-Miyaura reactions typically require a base and a palladium catalyst, and the choice of solvent can also impact the reaction’s efficiency .

特性

IUPAC Name |

(4-cyclopropyl-2-fluoro-6-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BFO2/c1-6-4-8(7-2-3-7)5-9(12)10(6)11(13)14/h4-5,7,13-14H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBYHSSRNWHIKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)C2CC2)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2929694.png)

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2929696.png)

![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929697.png)

![2-(4-Methylpyrimidin-2-yl)-N-(oxan-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2929705.png)

![methyl 4-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2929708.png)